1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-Dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a thiazole ring, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The phenoxyphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a phenoxyphenyl halide and a suitable organometallic reagent.
Final Assembly: The final step involves the coupling of the thiazole and pyrazole intermediates, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,5-Dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structure might be exploited in the design of novel materials with specific electronic or optical properties.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide
- 1,5-Dimethyl-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
Comparison
Compared to similar compounds, 1,5-dimethyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide may exhibit unique properties due to the presence of the phenoxyphenyl group. This group can influence the compound’s electronic distribution, steric hindrance, and overall reactivity, potentially enhancing its efficacy in specific applications.
Properties
IUPAC Name |
1,5-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-12-18(24-25(14)2)20(26)23-21-22-19(13-28-21)15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGQTRNBJVZIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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